(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
Description
The compound (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one features a thiazol-4-one core substituted at position 2 with a 4-(4-chlorophenyl)piperazine group and at position 5 with a thiophen-2-ylmethylidene moiety. This structure combines aromatic heterocycles (thiophene) and a piperazine pharmacophore, which is common in bioactive molecules targeting neurological or oncological pathways .
Properties
IUPAC Name |
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-13-3-5-14(6-4-13)21-7-9-22(10-8-21)18-20-17(23)16(25-18)12-15-2-1-11-24-15/h1-6,11-12H,7-10H2/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQYOZRXYQERCS-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC(=O)C(=CC4=CC=CS4)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC(=O)/C(=C\C4=CC=CS4)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form the 4-(4-chlorophenyl)piperazine intermediate.
Synthesis of the Thiazolone Ring: The next step involves the cyclization of a thiophene derivative with a suitable thioamide to form the thiazolone ring.
Condensation Reaction: Finally, the piperazine derivative is condensed with the thiazolone intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests several potential pharmacological activities:
- Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties. Research indicates that similar compounds can modulate serotonin and norepinephrine levels, which are critical in treating depression .
Antimicrobial Properties
Compounds containing thiazole rings have shown significant antimicrobial activity against various pathogens. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth and possess antifungal properties, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Research indicates that thiazole derivatives may exhibit anti-inflammatory properties. This is particularly relevant for conditions like arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines .
Cancer Research
There is emerging evidence that thiazole-based compounds can induce apoptosis in cancer cells. The ability of these compounds to interact with cellular targets involved in cancer progression makes them subjects of interest in oncology research.
Neuropharmacology
Given the presence of the piperazine group, this compound may also have implications in neuropharmacology, particularly in the treatment of neurological disorders such as schizophrenia and anxiety disorders .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant effects. The results indicated that modifications to the piperazine ring significantly enhanced activity against depression models in rodents .
Case Study 2: Antimicrobial Efficacy
Research conducted by International Journal of Antimicrobial Agents highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria. The study found that compounds similar to (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one exhibited potent antimicrobial activity with low toxicity profiles .
Case Study 3: Anti-inflammatory Mechanisms
In a study published in Phytomedicine, researchers explored the anti-inflammatory effects of thiazole derivatives. They reported that these compounds inhibited the production of TNF-alpha and IL-6 in vitro, suggesting their potential use as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations in the Thiazol-4-one Core
Key structural differences among analogues lie in the substituents on the piperazine ring and the benzylidene/thiophene moiety. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in the target compound, NO₂ in ) enhance electrophilicity and receptor binding affinity, particularly in kinase inhibitors .
- Thiophene vs.
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) exhibit stronger hydrogen-bonding capacity due to the secondary amine, unlike piperidine in .
Pharmacological Activity
- Anticancer Potential: The target compound’s thiophene and chloro groups may enhance interactions with Pim-1 kinase, a cancer target, as seen in docking studies of structurally related thiazol-4-ones .
- Neurological Targets: Piperazine derivatives often target dopamine or serotonin receptors.
- Antimicrobial Activity : Compounds with nitro () or dichlorophenyl () groups show broader antimicrobial spectra due to increased membrane permeability .
Physicochemical Properties
Notes:
Biological Activity
The compound (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H19ClN4OS |
| Molecular Weight | 358.88 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZWJQYFISWJZVCS-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The compound was evaluated against various bacterial strains including Gram-positive and Gram-negative bacteria.
Key Findings:
- Exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating potent activity compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound was assessed using several human cancer cell lines including HePG-2 (liver), MCF-7 (breast), and HCT116 (colon).
In Vitro Studies:
- The compound showed cytotoxic effects with IC50 values ranging from 10 to 25 µM across different cell lines.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Neuropharmacological Effects
The piperazine moiety in the compound is associated with neuropharmacological activities. Studies indicate that it may have anxiolytic and antidepressant-like effects.
Research Insights:
- In animal models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests.
- It also showed potential for enhancing cognitive functions, suggesting a role in neuroprotection .
Case Studies
- Study on Antimicrobial Efficacy: A study conducted on various thiazole derivatives demonstrated that the presence of a chlorophenyl group significantly enhances antibacterial properties. This was attributed to improved lipophilicity and binding affinity to bacterial enzymes .
- Cytotoxicity Assessment: An investigation into the cytotoxic effects against cancer cell lines revealed that structural modifications in thiazole derivatives can lead to enhanced anticancer activity. The study concluded that compounds with electron-withdrawing groups at specific positions exhibited superior efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
